molecular formula C7H6N2S B146337 2-thiophen-2-yl-1H-imidazole CAS No. 136103-77-0

2-thiophen-2-yl-1H-imidazole

Cat. No. B146337
M. Wt: 150.2 g/mol
InChI Key: UZLSJAUHCCPJMC-UHFFFAOYSA-N
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Description

The compound "2-thiophen-2-yl-1H-imidazole" is a heterocyclic molecule that contains both thiophene and imidazole rings. This structure is of interest due to its potential biological activity and its utility in the synthesis of various pharmacologically relevant compounds. The thiophene ring is known for its electron-rich nature, which can contribute to the binding affinity of molecules containing it to biological targets .

Synthesis Analysis

The synthesis of compounds related to "2-thiophen-2-yl-1H-imidazole" involves various strategies. For instance, 1-(thiophen-2-yl)-1H-tetrazoles can undergo thermolysis to yield thiophene-fused imidazoles, indicating a method for constructing the imidazole ring adjacent to a thiophene unit . Additionally, the synthesis of densely functionalized thiophenes can be achieved through reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes . These methods highlight the versatility of thiophene and imidazole derivatives in heterocyclic chemistry.

Molecular Structure Analysis

The molecular structure of "2-thiophen-2-yl-1H-imidazole" and its derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, copper complexes with 2,2-thiophen-yl-imidazole have been characterized, revealing how the ligand coordinates to the metal through the imine nitrogen of the imidazole group . The crystal structure of related compounds, such as 2-(4-chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, has also been determined, showing the planarity of the rings and their perpendicular arrangement .

Chemical Reactions Analysis

The reactivity of "2-thiophen-2-yl-1H-imidazole" derivatives can be inferred from related studies. For instance, 2-(4,5-dihydro-1H-imidazol-2-yl)thiophenol and analogous compounds can react with biselectrophiles to form doubly annulated heterocyclic systems . This indicates that the thiophene-imidazole moiety can participate in further chemical transformations to yield complex heterocyclic architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-thiophen-2-yl-1H-imidazole" derivatives are influenced by their molecular structure. The presence of the thiophene and imidazole rings can affect the molecule's electron distribution, acidity, and basicity, as well as its fluorescence properties, as seen in the case of (1-methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole) and its copper complexes . The interactions of these compounds with other molecules, such as DNA, can be studied using spectroscopic methods, providing insights into their potential biological activities .

Scientific Research Applications

Anticancer Activity

2-Thiophen-2-yl-1H-imidazole derivatives exhibit notable anticancer properties. For example, 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine, a specific derivative, has demonstrated the ability to inhibit tubulin polymerization, interact with tubulin's colchicine-binding sites, and induce cell cycle arrest in cancer cells. This compound disrupts microtubule structures in cancer cells and inhibits the proliferation of gastric and colorectal cancer cells in vitro. Notably, when administered orally, it has prolonged the lifespans of leukemia mice (Li et al., 2012).

Anticonvulsant Properties

Certain 2-thiophen-2-yl-1H-imidazole derivatives have been synthesized and tested for their anticonvulsant activity. These compounds have shown effectiveness against seizures in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models (Çalış et al., 2011).

Interaction with Human Serum Albumin

Research has been conducted on novel palladium(II) complexes containing 2-(thiophen-2-yl)-1H-imidazole derivatives. These complexes have been assessed for their cytotoxicity against leukemia cells and their interactions with human serum albumin (HSA) (Moghadam et al., 2016).

Antimicrobial Activity

The compound 2-(Thiophen-2-yl)-1H-benzo[d]imidazole, synthesized under microwave conditions, exhibits both antifungal and antibacterial properties. This expands the potential application of 2-thiophen-2-yl-1H-imidazole derivatives in the field of antimicrobial therapies (Unal & Eren, 2013).

Synthesis of New Compounds

2-Thiophen-2-yl-1H-imidazole derivatives serve as key intermediates in the synthesis of various novel compounds. For example, substituted 2-(thiophen-2-yl)-1H-imidazol-1-ols have been synthesized for potential applications in various fields (Os'kina & Tikhonov, 2017).

Photophysical and Fluorescence Properties

Studies have investigated the photophysical and fluorescence properties of 2-thiophen-2-yl-1H-imidazole derivatives, particularly in the context of metal-organic frameworks (MOFs) and organic light-emitting diodes (OLEDs). These studies highlight the potential use of these compounds in advanced materials and electronics applications (Wang et al., 2021).

properties

IUPAC Name

2-thiophen-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLSJAUHCCPJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401615
Record name 2-thiophen-2-yl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thiophen-2-yl-1H-imidazole

CAS RN

136103-77-0
Record name 2-thiophen-2-yl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-2-yl)-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
J Gao, H Wang, L Yang, Y Xiao, P Mao - … Crystallographica Section E …, 2013 - scripts.iucr.org
In the title compound, C34H28N2S2, the central imidazole ring (rms deviation = 0.0015 Å) forms dihedral angles of 55.7 (3), 17.94 (11) and 86.27 (11), respectively, with the mean …
Number of citations: 1 scripts.iucr.org
M Velusamy, YC Hsu, JT Lin… - Chemistry–An Asian …, 2010 - Wiley Online Library
A series of donor–π–acceptor‐type organic dyes based on 1‐alkyl‐1H‐imidazole spacers 1, 2, 3, 4, 5 have been developed and characterized. The two electron donors are at positions …
Number of citations: 82 onlinelibrary.wiley.com
AO Eseola, H Goerls, JAO Woods, W Plass - Polyhedron, 2020 - Elsevier
Deployment of reduced operational temperatures is industrially beneficial and use of the highly efficient, phosphine-based precatalysts is limited by their high costs and inaccessible …
Number of citations: 7 www.sciencedirect.com
D Rajaraman, G Sundararajan, NK Loganath… - Journal of Molecular …, 2017 - Elsevier
A new series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives (5a-5j) are conveniently synthesized and characterized by IR, 1 H NMR and 13 C …
Number of citations: 44 www.sciencedirect.com
Z Haghighijoo, O Firuzi, S Meili, N Edraki… - Iranian Journal of …, 2020 - ncbi.nlm.nih.gov
Among recent advances in the identification of anti-inflammation agents, anti-cytokines (like Interleukin-1), related to p38 MAPK families play an important role; Here in we designed …
Number of citations: 2 www.ncbi.nlm.nih.gov
Z Hloušková, F Bureš - Arkivoc, 2017 - arkat-usa.org
Two new push-pull molecules with imidazole-4, 5-dicarbonitrile acceptor, thiophene and 2-methoxythiophene donors with potential use in photoredox catalysis were designed and …
Number of citations: 6 www.arkat-usa.org
J Dong, S Chen, R Li, W Cui, H Jiang, Y Ling… - European journal of …, 2016 - Elsevier
We previously reported potent hit compound 4 inhibiting the wild-type influenza A virus A/HK/68 (H3N2) and A/M2-S31N mutant viruses A/WS/33 (H1N1), with its latter activity quite weak…
Number of citations: 46 www.sciencedirect.com
SS Gurav, KT Waghmode, OA Lotlikar… - Organic Preparations …, 2022 - Taylor & Francis
Imidazoles have piqued the interest of researchers in modern organic synthesis, and this can be attributed to their unique physicochemical properties and medicinal value. Several …
Number of citations: 3 www.tandfonline.com
R Ghorbani-Vaghei, V Izadkhah, J Mahmoodi… - Monatshefte für Chemie …, 2018 - Springer
Tri- and tetra-substituted imidazole compounds were synthesized through in situ oxidation–condensation in the presence of catalytic amount of H 2 PW 12 O 40 loaded on the ionic …
Number of citations: 20 link.springer.com
M Micksch, M Tenne, T Strassner - European Journal of …, 2013 - Wiley Online Library
… 1-(2,6-Diisopropylphenyl)-2-thiophen-2-yl-1H-imidazole (9): Imidazole 9 was obtained from 2a and 4e by following the general procedure. Purification by column chromatography on …

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